2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine 2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine
Brand Name: Vulcanchem
CAS No.: 100098-85-9
VCID: VC20804411
InChI: InChI=1S/C15H18ClNO/c1-11-10-15(2,3)17-14(18-11)8-7-12-5-4-6-13(16)9-12/h4-9,11H,10H2,1-3H3/b8-7+
SMILES: CC1CC(N=C(O1)C=CC2=CC(=CC=C2)Cl)(C)C
Molecular Formula: C15H18ClNO
Molecular Weight: 263.76 g/mol

2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine

CAS No.: 100098-85-9

Cat. No.: VC20804411

Molecular Formula: C15H18ClNO

Molecular Weight: 263.76 g/mol

* For research use only. Not for human or veterinary use.

2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine - 100098-85-9

Specification

CAS No. 100098-85-9
Molecular Formula C15H18ClNO
Molecular Weight 263.76 g/mol
IUPAC Name 2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine
Standard InChI InChI=1S/C15H18ClNO/c1-11-10-15(2,3)17-14(18-11)8-7-12-5-4-6-13(16)9-12/h4-9,11H,10H2,1-3H3/b8-7+
Standard InChI Key JMSUSBPUYOSDSM-BQYQJAHWSA-N
Isomeric SMILES CC1CC(N=C(O1)/C=C/C2=CC(=CC=C2)Cl)(C)C
SMILES CC1CC(N=C(O1)C=CC2=CC(=CC=C2)Cl)(C)C
Canonical SMILES CC1CC(N=C(O1)C=CC2=CC(=CC=C2)Cl)(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator